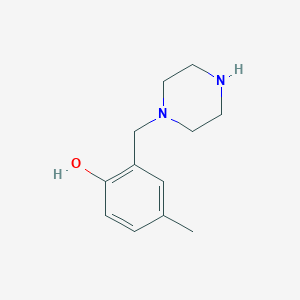

4-Methyl-2-(piperazin-1-ylmethyl)phenol

Description

Historical Context and Evolution of Mannich Reaction in Medicinal and Material Chemistry

The Mannich reaction, first reported by Carl Mannich in 1912, is a cornerstone of organic synthesis. ijpca.orgresearchgate.net This three-component condensation reaction involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine, resulting in the formation of a β-amino carbonyl compound known as a Mannich base. ijpca.orgnih.gov Initially utilized for the synthesis of β-amino ketones, the scope of the Mannich reaction has expanded dramatically over the decades.

In medicinal chemistry , the Mannich reaction has been instrumental in the synthesis of a vast array of pharmaceuticals. Its ability to introduce an aminoalkyl group allows for the modification of a molecule's physicochemical properties, such as solubility and basicity, which can enhance bioavailability. nih.govnih.gov This reaction has been pivotal in the development of various drug classes, including antibiotics, anticancer agents, and anti-inflammatory drugs. ijpca.orgnih.gov

In material science , the Mannich reaction has been employed in the synthesis of polymers and resins. ijpca.org It is used to create functional materials with specific properties like thermal stability and mechanical strength. For instance, it has found applications in the production of epoxy resins and conducting polymers. ijpca.org

General Overview of Phenol (B47542) and Piperazine (B1678402) Heterocycle Integration in Molecular Design

The integration of phenol and piperazine moieties in a single molecular framework, as seen in 4-Methyl-2-(piperazin-1-ylmethyl)phenol, is a deliberate strategy in modern drug design.

The phenol moiety is a recurring and significant scaffold in a large number of FDA-approved small-molecule drugs. acs.orgnih.gov Phenols can act as hydrogen bond donors and acceptors, enabling them to interact with biological targets. encyclopedia.pub The phenolic hydroxyl group can also serve as a handle for further chemical modifications. Many natural products with biological activity also contain a phenolic core. researchgate.net

The piperazine heterocycle is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This six-membered ring containing two nitrogen atoms is a common feature in numerous therapeutic agents, including antipsychotics, antidepressants, and anticancer drugs. nbinno.commdpi.com The presence of the piperazine ring can improve a compound's pharmacokinetic profile, particularly its solubility and bioavailability. nih.govencyclopedia.pub

The combination of these two structural units in phenolic Mannich bases has led to the discovery of compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. ijpca.org

Structural Features and Chemical Modifiability of the this compound Core

The core structure of this compound offers several sites for chemical modification, making it an attractive template for the development of new derivatives with tailored properties.

Key Structural Features:

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be involved in hydrogen bonding and can be a site for esterification or etherification to create prodrugs or modify solubility.

Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the electronic properties and biological activity of the molecule.

Methyl Group: The methyl group at the para position of the phenol ring influences the lipophilicity and electronic properties of the aromatic system.

The synthesis of the this compound scaffold would typically proceed via a Mannich reaction involving 4-methylphenol, formaldehyde (B43269), and piperazine.

Research Gaps and Future Directions in the Academic Study of this Compound Class

Despite the well-established importance of its constituent parts, there is a notable lack of extensive research specifically focused on this compound in the public scientific literature. This presents a significant research gap and a promising area for future investigation.

Future research directions could include:

Systematic Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound and a library of its derivatives.

Comprehensive Biological Screening: Evaluating the therapeutic potential of this scaffold across a wide range of biological targets, including but not limited to, anticancer, anti-inflammatory, and neuroprotective assays.

Structure-Activity Relationship (SAR) Studies: A detailed investigation into how modifications at the different reactive sites of the molecule impact its biological activity.

Material Science Applications: Exploring the potential of this compound and its derivatives as monomers or additives in the development of novel polymers and functional materials.

The exploration of this specific phenolic Mannich base could lead to the discovery of new lead compounds for drug development or novel materials with unique properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-methyl-2-(piperazin-1-ylmethyl)phenol |

InChI |

InChI=1S/C12H18N2O/c1-10-2-3-12(15)11(8-10)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3 |

InChI Key |

VBWCHVVSZCVMPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)CN2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 Methyl 2 Piperazin 1 Ylmethyl Phenol and Its Analogues

Classical Mannich Reaction Protocols for 4-Methyl-2-(piperazin-1-ylmethyl)phenol Synthesis

The most fundamental and widely employed method for synthesizing this compound is the Mannich reaction. wikipedia.org This three-component condensation reaction involves the aminoalkylation of an acidic proton located on a substrate. nih.gov In this specific case, the synthesis involves the reaction of 4-methylphenol (p-cresol), formaldehyde (B43269), and piperazine (B1678402). ajol.infooarjbp.com

The reaction mechanism initiates with the formation of an iminium ion from the reaction between piperazine and formaldehyde. wikipedia.org Concurrently, the phenolic substrate, 4-methylphenol, provides the active hydrogen atom for the key carbon-carbon bond-forming step. The electron-rich nature of the phenol (B47542) ring facilitates electrophilic substitution, where it attacks the iminium ion, leading to the formation of the final product with the elimination of a water molecule. wikipedia.orgoarjbp.com The substitution occurs at the ortho position to the hydroxyl group due to its ortho-para directing electronic effects.

The efficiency and yield of the Mannich reaction for synthesizing this compound are highly dependent on the reaction conditions. Key parameters such as solvent polarity, temperature, and the presence of catalysts are optimized to maximize product formation and minimize side reactions.

Solvent: The choice of solvent plays a critical role. Polar protic solvents like ethanol (B145695) and methanol (B129727) are commonly used, as they can effectively solvate the reactants and intermediates. nih.govmdpi.com In some cases, toluene (B28343) has been used, particularly under reflux conditions. oarjbp.com Solvent-free conditions under microwave irradiation have also been reported for other Mannich bases, representing a green chemistry approach that can accelerate reaction times. oarjbp.com

Temperature: The reaction temperature can range from room temperature to reflux, depending on the reactivity of the specific precursors. While some reactions proceed efficiently with stirring at room temperature over several hours mdpi.com, others may require heating to drive the condensation to completion. oarjbp.com

Catalyst: The Mannich reaction is often catalyzed by acid or base. However, specific catalysts can be employed to improve yields and reaction rates. For instance, the use of calcium chloride has been reported as an effective catalyst in one-pot Mannich syntheses. semanticscholar.org The reaction can also be performed under microwave irradiation, which can significantly reduce reaction times. oarjbp.com

Table 1: Effects of Reaction Conditions on Mannich Synthesis

| Parameter | Condition | Effect on Reaction | Source |

|---|---|---|---|

| Solvent | Ethanol, Methanol | Good solvation of reactants, commonly used. | nih.govmdpi.com |

| Toluene | Used for reactions requiring higher temperatures (reflux). | oarjbp.com | |

| Solvent-free (Microwave) | Faster reaction times, environmentally friendly. | oarjbp.com | |

| Temperature | Room Temperature | Sufficient for reactive substrates, longer reaction times. | mdpi.com |

| Reflux | Increases reaction rate, used for less reactive precursors. | oarjbp.com | |

| Catalyst | Acid/Base | General catalysis for iminium ion formation and enolization. | wikipedia.org |

The structural framework of this compound can be systematically modified by varying the starting materials. This flexibility allows for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Phenolic Ring Substitution: The substitution pattern of the final compound is directly determined by the choice of the phenolic precursor. While 4-methylphenol yields the target compound, using other substituted phenols like m-methylphenol (m-cresol) would result in the synthesis of its isomer, 5-methyl-2-(piperazin-1-ylmethyl)phenol. ajol.info The use of phenols with different electronic or steric properties allows for fine-tuning the characteristics of the resulting Mannich base.

Piperazine Ring Substitution: The piperazine moiety offers a convenient handle for introducing diversity. The secondary amine on the piperazine ring that is not involved in the Mannich reaction can be pre-functionalized. Using N-substituted piperazines as the amine component leads to analogues with different groups on the distal nitrogen atom. For example, reacting 4-methylphenol and formaldehyde with N-methylpiperazine yields 4-methyl-2-[[4-methylpiperazin-1-yl]methyl]phenol. ajol.info Similarly, employing other substituted piperazines, such as 4-phenylpiperazine, 4-ethylpiperazine, or 4-(4-bromophenyl)piperazine, allows for the direct incorporation of these functionalities. mdpi.comnih.gov

Table 2: Precursor Selection for Analogue Synthesis

| Phenolic Precursor | Amine Precursor | Resulting Analogue | Source |

|---|---|---|---|

| 4-methylphenol | Piperazine | This compound | - |

| 4-methylphenol | N-methylpiperazine | 4-methyl-2-((4-methylpiperazin-1-yl)methyl)phenol | ajol.info |

| 5-methylphenol | N-methylpiperazine | 5-methyl-2-((4-methylpiperazin-1-yl)methyl)phenol | ajol.info |

| Phenol (general) | 4-phenylpiperazine | 2-((4-phenylpiperazin-1-yl)methyl)phenol derivative | nih.gov |

Advanced Synthetic Approaches and Chemo-Selective Transformations

Beyond the classical Mannich reaction, more sophisticated synthetic strategies are being developed to create complex analogues of this compound with greater efficiency and stereochemical control.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates most of the atoms of the starting materials. nih.govnih.gov These reactions are characterized by their high step, pot, and atom economy. nih.gov While the Mannich reaction is itself a three-component reaction, other MCRs like the Ugi and Passerini reactions can be designed to build more complex molecular scaffolds. nih.govresearchgate.net These strategies allow for the convergent synthesis of highly functionalized molecules, potentially incorporating the core 4-methylphenol and piperazine fragments into a larger, more intricate structure in a single step. For instance, a hypothetical Ugi four-component reaction could combine an isocyanide, an aldehyde, an amine (like a piperazine derivative), and a carboxylic acid (like a phenol-containing acid) to rapidly generate complex amides.

The development of chiral analogues of this compound is crucial for studying stereospecific interactions with biological targets. Asymmetric Mannich reactions provide a powerful tool for achieving this. The use of chiral organocatalysts, such as (S)-proline and its derivatives, can induce stereoselectivity in the reaction, leading to the formation of a specific enantiomer or diastereomer. wikipedia.org These catalysts typically work by forming a chiral enamine intermediate with one of the carbonyl components, which then undergoes a facially selective attack on the electrophile. wikipedia.org

Another powerful strategy is the nitro-Mannich (or aza-Henry) reaction, which has been effectively used to establish stereodefined 1,2-diamines, which are precursors to piperazine-containing structures. beilstein-journals.org This method allows for precise control over the relative stereochemistry of adjacent carbon atoms, a critical feature in the design of complex chiral molecules.

The secondary amine of the piperazine ring in this compound serves as a versatile point for post-synthesis modification, allowing for the generation of a wide array of derivatives. This approach is complementary to using pre-functionalized piperazines in the initial Mannich reaction.

Standard organic transformations can be employed to add various functional groups. For example:

Alkylation/Arylation: Reaction with alkyl or aryl halides can introduce new substituents.

Acylation: Treatment with acid chlorides or anhydrides yields amides.

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.

Reductive Amination: A two-step process involving reaction with an aldehyde or ketone followed by reduction can introduce complex alkyl groups. mdpi.com

Furthermore, derivatization techniques used for analytical purposes can be adapted for synthesis. For instance, reacting the piperazine nitrogen with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or benzaldehyde (B42025) forms stable, functionalized derivatives, demonstrating the reactivity of the secondary amine towards various electrophiles. jocpr.comresearchgate.net These strategies are essential for exploring the chemical space around the core scaffold and optimizing the properties of the molecule.

Catalytic Methodologies for Enhanced Yield and Purity

The optimization of the synthesis of this compound and its analogues hinges on the selection of appropriate catalytic systems and reaction conditions to improve both yield and purity. The Mannich reaction, while versatile, can be prone to side reactions and may require harsh conditions. numberanalytics.com Consequently, various catalytic strategies have been explored to address these challenges.

Traditionally, the Mannich reaction can be catalyzed by either acids or bases. Brønsted acids like HCl and H2SO4, as well as Lewis acids such as AlCl3 and ZnCl2, can be employed to facilitate the formation of the electrophilic iminium ion, a key intermediate in the reaction. numberanalytics.com The choice of catalyst can significantly influence the reaction's outcome. For instance, in the aminomethylation of structurally similar 2-[1(3)-methylcycloalkyl]-4-methylphenols with piperidine (B6355638), yields ranging from 58.2% to 78.9% have been reported, underscoring the impact of the specific phenolic substrate on reaction efficiency. ppor.az

Modern approaches focus on the development of more efficient and selective catalysts. While specific catalytic data for the synthesis of this compound is not extensively detailed in publicly available literature, general strategies for improving Mannich reactions can be applied. These include the use of heterogeneous catalysts for easier separation and recycling, and chiral catalysts for the synthesis of enantiomerically enriched analogues. numberanalytics.com Optimization of reaction parameters such as temperature, pressure, and solvent system is also crucial for maximizing yield and selectivity. numberanalytics.com

The following interactive table summarizes potential catalytic approaches and their expected impact on the synthesis of this compound, based on general principles of the Mannich reaction.

| Catalyst Type | Example | Potential Advantages | Expected Impact on Yield/Purity |

| Brønsted Acid | HCl, H₂SO₄ | Readily available, low cost | Moderate to good yields, may require purification |

| Lewis Acid | AlCl₃, ZnCl₂ | Can enhance reactivity with less activated phenols | Potentially higher yields, may generate waste |

| Heterogeneous | Zeolites, Clays | Easy separation and reusability, environmentally friendly | Good yields, improved purity due to reduced workup |

| Organocatalyst | Proline derivatives | Potential for asymmetric synthesis of chiral analogues | High selectivity, milder reaction conditions |

Mechanistic Studies of the Formation of this compound Analogues

The formation of this compound and its analogues proceeds via the well-established Mannich reaction mechanism. This multi-step process can be broadly divided into two key stages: the formation of an electrophilic iminium ion and the subsequent electrophilic substitution onto the electron-rich aromatic ring of the phenol.

The reaction is initiated by the nucleophilic attack of the secondary amine, piperazine, on the carbonyl carbon of formaldehyde. This is typically followed by a proton transfer and subsequent dehydration to generate the highly reactive N,N'-disubstituted iminium ion (specifically, the piperazin-1-ylmethyl cation). The formation of this electrophile is often the rate-determining step and can be accelerated by acid catalysis, which facilitates the dehydration step. wikipedia.org

In the second stage, the activated phenolic ring of 4-methylphenol (p-cresol) acts as a nucleophile. The hydroxyl group of the phenol activates the ortho and para positions of the aromatic ring for electrophilic attack. Due to steric hindrance from the methyl group at the para position, the electrophilic iminium ion preferentially attacks the ortho position, leading to the formation of the desired 2-substituted product, this compound. The reaction concludes with the regeneration of the catalyst and the formation of the final Mannich base.

Iminium Ion Formation: Piperazine reacts with formaldehyde in the presence of a catalyst to form a reactive iminium ion.

Electrophilic Aromatic Substitution: The electron-rich ring of 4-methylphenol attacks the iminium ion.

Deprotonation: A base removes a proton from the intermediate to restore the aromaticity of the ring, yielding the final product.

While this general mechanism is widely accepted, detailed mechanistic studies on specific analogues can provide further insights into the influence of substituents on both the phenolic and piperazine moieties on the reaction rate and regioselectivity. researchgate.net

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign manufacturing processes. The twelve principles of green chemistry provide a framework for chemists to design safer and more efficient chemical reactions.

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that minimize the generation of waste is a primary goal. This can be achieved by optimizing reaction conditions to maximize the yield of the desired product and reduce the formation of byproducts. nih.gov

Atom Economy: The Mannich reaction is inherently atom-economical as it is a condensation reaction where the main byproduct is water. Maximizing the incorporation of all atoms from the starting materials into the final product is a key aspect of green synthesis. nih.gov

Use of Safer Solvents and Auxiliaries: Traditional Mannich reactions often employ volatile organic solvents. The development of solvent-free reaction conditions or the use of greener solvents such as water or ethanol can significantly reduce the environmental impact of the synthesis. oarjbp.com

Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted or ultrasound-assisted synthesis, can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. oarjbp.com

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones as they can increase reaction rates and selectivity while being used in smaller quantities and can often be recycled and reused. The development of efficient and recyclable catalysts is a key area of green chemistry research for the Mannich reaction. numberanalytics.com

For instance, the synthesis of piperazine-containing Mannich bases has been successfully carried out using microwave irradiation, which often leads to higher yields in shorter reaction times and under solvent-free conditions, thereby adhering to several green chemistry principles. oarjbp.com The use of water as a solvent, where feasible, would further enhance the green credentials of the synthesis.

Advanced Spectroscopic and Crystallographic Characterization of 4 Methyl 2 Piperazin 1 Ylmethyl Phenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

The ¹H and ¹³C NMR spectra of 4-Methyl-2-(piperazin-1-ylmethyl)phenol are predicted to exhibit distinct signals corresponding to each unique chemical environment within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic, methyl, methylene (B1212753), and piperazine (B1678402) protons. quora.comlibretexts.org

Aromatic Protons: The three protons on the phenol (B47542) ring would appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to the ortho- and para-directing effects of the hydroxyl and methyl groups, the proton at C6 (ortho to -OH) would likely be the most upfield, followed by the protons at C5 and C3. Their splitting patterns (doublets and doublets of doublets) would reveal their coupling relationships.

Phenolic and Amine Protons: The phenolic hydroxyl proton (-OH) often appears as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration due to hydrogen bonding. modgraph.co.uk Similarly, the piperazine N-H proton would also present as a broad singlet.

Methylene Bridge: The two protons of the benzylic methylene group (-CH₂-) are chemically equivalent and would appear as a sharp singlet, anticipated in the range of δ 3.5-4.0 ppm.

Piperazine Protons: The piperazine ring contains eight protons. In a simple, conformationally mobile system, the four protons adjacent to the nitrogen linked to the methylene bridge may be distinct from the four protons adjacent to the N-H group. These would typically appear as two broad multiplets or triplets in the δ 2.4-3.0 ppm region.

Methyl Protons: The methyl group (-CH₃) attached to the phenol ring would produce a characteristic singlet at a more upfield chemical shift, expected around δ 2.2-2.3 ppm. quora.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.

Aromatic Carbons: Six distinct signals are expected in the δ 115-160 ppm region. The carbon bearing the hydroxyl group (C1) would be the most downfield, followed by the substituted carbons C2 and C4.

Methylene Bridge Carbon: The benzylic -CH₂- carbon signal is anticipated in the range of δ 50-60 ppm.

Piperazine Carbons: The carbons of the piperazine ring are expected to resonate around δ 45-55 ppm. researchgate.netchemicalbook.com The two carbons adjacent to the methylene bridge may be slightly different from the two carbons adjacent to the N-H group.

Methyl Carbon: The methyl carbon signal would appear at a high field, typically around δ 20-21 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H | 6.5 - 7.5 (m) | 115 - 160 |

| -OH | Variable (broad s) | N/A |

| -NH | Variable (broad s) | N/A |

| Ar-CH₂-N | 3.5 - 4.0 (s) | 50 - 60 |

| Piperazine -CH₂- | 2.4 - 3.0 (m) | 45 - 55 |

| Ar-CH₃ | 2.2 - 2.3 (s) | 20 - 21 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the signals from one-dimensional spectra and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of the aromatic protons and trace the coupling pathways within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning the carbon signals for each C-H bond in the molecule, such as linking the aromatic proton signals to their respective aromatic carbon signals.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification and Hydrogen Bonding Analysis

FT-IR spectroscopy is a rapid and effective method for identifying functional groups and probing intermolecular and intramolecular interactions, particularly hydrogen bonding. quora.com For this compound, the ortho positioning of the hydroxyl and the basic nitrogen-containing substituent creates a strong potential for intramolecular hydrogen bonding. acs.orgnajah.edu

Key vibrational bands are expected at the following wavenumbers:

O-H Stretching: A prominent, broad absorption band is predicted in the 3200-3400 cm⁻¹ region. researchgate.net The broadening is a classic indicator of hydrogen bonding. In this molecule, an intramolecular hydrogen bond between the phenolic -OH and the tertiary nitrogen of the piperazine ring is highly likely, which weakens the O-H bond and shifts its stretching frequency to a lower wavenumber compared to a "free" hydroxyl group (typically ~3600 cm⁻¹). quora.comacs.org

N-H Stretching: The secondary amine in the piperazine ring will exhibit an N-H stretching vibration, typically around 3300 cm⁻¹. This peak may be sharp or broad and could potentially be masked by the broad O-H band.

C-H Stretching: Aromatic C-H stretching vibrations appear as a series of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl, methylene, and piperazine groups) are observed as stronger bands just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically result in two or more bands in the 1500-1600 cm⁻¹ region.

C-O Stretching: The phenolic C-O stretching vibration is expected to produce a strong band in the 1200-1250 cm⁻¹ range.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity/Shape |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3400 | Broad, Strong |

| N-H Stretch | ~3300 | Medium, may overlap with O-H |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium |

| Phenolic C-O Stretch | 1200 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electron systems. The chromophore in this compound is the substituted benzene (B151609) ring.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands corresponding to π → π* transitions. nih.gov Substituted phenols generally exhibit two main absorption bands. docbrown.inforesearchgate.net

A primary band (related to the benzene E2 band) is expected at a lower wavelength, around 220-230 nm.

A secondary, more informative band (related to the benzene B band) is anticipated at a higher wavelength, likely between 275-285 nm. docbrown.infoacs.org

The position and intensity of these bands can be influenced by the solvent and the pH of the solution. For instance, in a basic solution, deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) anion would extend the conjugation, causing a bathochromic (red) shift of the absorption maximum to a longer wavelength, often above 290 nm. bgu.ac.il

| Transition | Predicted λmax (nm) in Neutral Solvent |

|---|---|

| π → π* (Primary Band) | ~220 - 230 |

| π → π* (Secondary Band) | ~275 - 285 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. hp.gov.in For this compound (C₁₂H₁₈N₂O), the nominal molecular weight is 206 Da.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 206. According to the nitrogen rule, a compound with an even number of nitrogen atoms has an even nominal molecular weight, which is consistent with this structure.

The fragmentation of this Mannich base is expected to be dominated by cleavage of the bonds alpha to the nitrogen atoms and benzylic to the aromatic ring, as these processes lead to stable carbocations. researchgate.netwikipedia.orglibretexts.org

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the methylene bridge and the phenol ring, or the C-N bond between the methylene bridge and the piperazine ring. Cleavage of the bond between the methylene and piperazine groups would generate a stable hydroxy-methylbenzyl cation at m/z 121. This is often the base peak in the spectrum.

Piperazine Ring Fragmentation: Loss of the entire piperazine group is also possible. The piperazine ring itself can fragment, leading to a series of peaks characteristic of this heterocycle, with common fragments at m/z 42, 56, and 85.

| m/z | Predicted Fragment Structure/Identity |

|---|---|

| 206 | [M]⁺˙ (Molecular Ion) |

| 121 | [HOC₆H₃(CH₃)CH₂]⁺ (Base Peak) |

| 85 | [C₄H₉N₂]⁺ (Piperazine fragment) |

| 56 | [C₃H₆N]⁺ (Piperazine fragment) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. measurlabs.comlibretexts.org This precision allows for the unambiguous determination of a molecule's elemental formula. researchgate.netoup.com For this compound, the exact mass of the molecular ion [M+H]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Calculated Exact Mass for [C₁₂H₁₉N₂O]⁺: 207.14919

Experimental Mass: An HRMS experiment (e.g., using ESI-TOF) would measure the m/z of the protonated molecule. A typical result would be m/z = 207.1492, which would confirm the elemental composition of C₁₂H₁₈N₂O with an error of less than 5 ppm, providing definitive evidence for the compound's identity. rsc.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and sensitive analytical technique used for the structural elucidation and identification of compounds by measuring their mass-to-charge ratio (m/z). In the analysis of piperazine derivatives, ESI combined with tandem mass spectrometry (MSn) proves particularly effective for identifying metabolites and characterizing complex structures. nih.gov

The methodology typically involves dissolving the sample in a suitable solvent and analyzing it by High-Performance Liquid Chromatography (HPLC) coupled with an ESI-ion trap mass spectrometer (ITMS). nih.gov This setup allows for the separation of components in a mixture before they are introduced into the mass spectrometer. The ESI source ionizes the molecules, typically by protonation to form [M+H]⁺ ions, which are then analyzed. The structures of metabolites and fragmentation pathways can be elucidated by studying the characteristic fragmentation behaviors of the parent compound in MSn experiments. nih.gov

For instance, in the analysis of dinuclear copper(II) complexes with ligands derived from 2,6-bis[(N-methyl-piperazine-1-yl)methyl]-4-formyl phenol, mass spectrometry is a key characterization method alongside other spectroscopic techniques. mdpi.com The fragmentation patterns observed in ESI-MS are influenced by the compound's structure, including the presence of substituents on the aromatic rings or the piperazine moiety. nih.gov Cross-ring cleavages of the piperazine or pyrimidine (B1678525) rings are common fragmentation pathways that provide valuable structural information. nih.gov Studies on related nitrogen-containing heterocyclic compounds show that fragmentation can be directed by the presence and nature of various substituents, such as chloro, nitro, methyl, or phenyl groups. nih.gov

A study on hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester (TM208) successfully utilized an HPLC-ESI/ITMSn method to identify eight phase I metabolites in rat feces, urine, and plasma. nih.gov This highlights the suitability of the technique for tracking the biotransformation of complex piperazine-containing molecules. nih.gov The high sensitivity and specificity of HPLC-ESI/ITMSn make it an indispensable tool for the detailed structural analysis of this compound and its derivatives. nih.gov

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

For example, the crystal structure of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, a piperidine (B6355638) derivative, has been determined, offering a model for the molecular geometry. researchgate.netnih.gov Similarly, dinuclear copper(II) complexes of 2,6-bis[(N-methyl-piperazine-1-yl)methyl]-4-formyl phenol have been characterized, revealing the coordination geometry of the metal centers. mdpi.com The diffraction data for these structures are typically collected at low temperatures (e.g., 150 K) using diffractometers equipped with Mo Kα radiation (λ = 0.71073 Å). mdpi.com

The table below summarizes typical crystallographic data obtained for a related derivative, 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₁₉NO₂ |

| Molecular Weight ( g/mol ) | 221.29 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 6.0428 (2) |

| b (Å) | 17.2269 (7) |

| c (Å) | 11.3010 (4) |

| β (°) | 94.663 (4) |

| Volume (ų) | 1172.53 (7) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I > 2σ(I)] | R1 = 0.033, wR2 = 0.084 |

This interactive data table is based on data for a related piperidine derivative. nih.gov

Hydrogen Bonding Networks and Crystal Packing

The crystal packing of phenol-piperazine derivatives is heavily influenced by a network of intermolecular hydrogen bonds. nih.gov In the crystal structure of the related 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, two primary types of hydrogen bonds contribute to the stability of the crystal lattice. researchgate.netnih.gov

Firstly, molecules are linked in a head-to-tail fashion by O-H···O hydrogen bonds, where the phenolic hydroxyl group acts as a donor to the oxygen atom of the hydroxymethylene group on an adjacent molecule, forming chains. researchgate.netnih.gov Secondly, the hydroxymethylene group also serves as a hydrogen bond donor to the piperidine nitrogen atom of another molecule. researchgate.netnih.gov These interactions combine to form extensive two-dimensional sheets. researchgate.netnih.gov These sheets are further organized into networks through cyclic hydrogen-bonding associations, which can be described using graph-set notation as R₄⁴(30). researchgate.netnih.gov

In salts of 4-(4-nitrophenyl)piperazinium, strong N-H···O hydrogen bonds are the dominant interactions that define the packing motifs. nih.gov The protonated piperazine nitrogen atoms act as hydrogen-bond donors to oxygen atoms on the counter-anions. nih.gov These primary interactions can be supplemented by O-H···O bonds when carboxylic acid or water molecules are present in the crystal structure. nih.gov No significant π-π stacking interactions are observed in the crystal structure of the 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol derivative. nih.gov

The table below details the hydrogen bond geometry for 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H1···O2ⁱ | 0.84 | 1.88 | 2.716 (2) | 173 |

| O2—H2···N1ⁱⁱ | 0.84 | 2.01 | 2.840 (2) | 171 |

Symmetry codes: (i) x, y, z-1; (ii) x-1/2, -y+1/2, z+1/2. This interactive data table is based on data for a related piperidine derivative. nih.gov

Conformational Analysis in the Solid State

In the solid state, the conformation of this compound derivatives is well-defined. For the analogous compound 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, the piperidine ring adopts a stable chair conformation. researchgate.netnih.gov The exocyclic N—C bond, which connects the piperidine ring to the methylphenol moiety, is found in an equatorial position. researchgate.netnih.gov This arrangement is generally the most sterically favorable. The planarity of the phenolic ring is maintained, as expected, with a root-mean-square deviation of its constituent atoms of 0.0121 Å. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids. Unlike SCXRD, which requires a single, high-quality crystal, PXRD provides information from a bulk sample containing many randomly oriented microcrystallites. nih.gov The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. nih.gov

A primary application of PXRD in pharmaceutical and chemical development is the identification and characterization of polymorphs—different crystalline forms of the same molecule. nih.gov Polymorphism is a critical attribute because different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. nih.gov For example, studies on various active pharmaceutical ingredients have used PXRD to identify and differentiate between multiple polymorphic forms. researchgate.net

While specific PXRD studies dedicated to the polymorphism of this compound are not available in the cited literature, the technique is essential for its solid-state characterization. For instance, the identity of a synthesized batch of a dinuclear copper(II) complex of a related phenol ligand was confirmed using X-ray powder diffraction. mdpi.com Any investigation into the solid forms of this compound would necessitate PXRD to screen for potential polymorphs, ensure phase purity of synthesized batches, and monitor the stability of the crystalline form under various conditions. nih.govmdpi.com The technique relies on Bragg's Law (nλ = 2d sinθ) to relate the observed diffraction peaks to the spacing between crystal lattice planes. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Methyl 2 Piperazin 1 Ylmethyl Phenol

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. rjpn.orgnih.gov For 4-Methyl-2-(piperazin-1-ylmethyl)phenol, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to elucidate its electronic properties and reactivity. rjpn.org

The initial step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve allowing the bond lengths, bond angles, and dihedral angles to relax to their most stable positions.

Following optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. Key vibrational modes for this molecule would include the O-H stretch of the phenol (B47542) group, C-H stretches of the methyl and methylene (B1212753) groups, and various vibrations associated with the aromatic and piperazine (B1678402) rings.

Illustrative Data Table: Optimized Geometrical Parameters (Note: The following data is illustrative for this compound, as specific computational studies were not found in the initial search.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | O-H | 0.97 Å |

| C-O | 1.37 Å | |

| C-N (ring) | 1.46 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-C-N | 118.7° | |

| Dihedral Angle | C-C-C-N | 179.5° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly the oxygen atom, indicating this is the likely site for electrophilic attack. The LUMO would likely be distributed over the aromatic ring and the piperazin-1-ylmethyl substituent. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. rjpn.org

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

Illustrative Data Table: FMO Energies and Global Reactivity Descriptors (Note: The following data is illustrative for this compound, as specific computational studies were not found in the initial search.)

| Parameter | Value (eV) |

| EHOMO | -5.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 4.90 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 0.95 |

| Electronegativity (χ) | 3.40 |

| Chemical Hardness (η) | 2.45 |

| Chemical Softness (S) | 0.20 |

| Electrophilicity Index (ω) | 2.36 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de It examines charge transfer (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, quantifying the stability these interactions provide to the molecule. For this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups.

Natural Population Analysis (NPA) is a part of the NBO method that calculates the distribution of electron density onto the atoms, providing atomic charges. These charges are valuable for understanding the molecule's polarity and electrostatic interactions. In this molecule, the oxygen and nitrogen atoms are expected to carry significant negative charges, while the phenolic hydrogen and carbons attached to these heteroatoms would be positively charged.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. researchgate.netnih.gov It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas represent negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions), which are prone to nucleophilic attack.

For this compound, the MESP map would show a region of high negative potential (red) around the phenolic oxygen atom due to its lone pairs. The piperazine nitrogens would also exhibit negative potential. Regions of positive potential (blue) would be found around the hydroxyl hydrogen atom, making it a potential hydrogen bond donor. This visualization is invaluable for predicting non-covalent interactions and sites of chemical reactivity. researchgate.net

DFT calculations can be used to predict various thermodynamic properties of a molecule in the gas phase. acs.orgarxiv.org These properties are derived from the vibrational frequency analysis and include:

Zero-point vibrational energy (ZPVE)

Enthalpy (H)

Entropy (S)

Gibbs Free Energy (G)

Heat Capacity (Cv)

These parameters are essential for predicting the thermodynamics of reactions involving this compound and for understanding its stability at different temperatures.

Illustrative Data Table: Calculated Thermochemical Parameters at 298.15 K (Note: The following data is illustrative for this compound, as specific computational studies were not found in the initial search.)

| Parameter | Value |

| Zero-Point Vibrational Energy | 215.5 kcal/mol |

| Enthalpy (H) | 228.3 kcal/mol |

| Entropy (S) | 115.8 cal/mol·K |

| Gibbs Free Energy (G) | 193.8 kcal/mol |

| Heat Capacity (Cv) | 65.2 cal/mol·K |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Stability

While quantum chemical calculations provide detailed information about a single, optimized structure, this compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules over time. rsc.org

In an MD simulation, the molecule's atoms are allowed to move according to the laws of classical mechanics under the influence of a force field. By simulating the molecule's behavior over a period of time (typically nanoseconds to microseconds), a wide range of accessible conformations can be sampled. This is particularly important for the piperazine ring, which can exist in chair, boat, and twist-boat conformations, and for the flexible side chain connecting it to the phenol ring.

MD simulations can provide insights into:

The most stable and frequently occurring conformations in different environments (e.g., in a vacuum or in a solvent).

The dynamics of conformational changes and the energy barriers between different conformers.

The nature and stability of intramolecular hydrogen bonds, for example, between the phenolic hydroxyl group and a nitrogen atom of the piperazine ring.

These simulations offer a dynamic picture of the molecule's behavior that complements the static view provided by DFT calculations. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Information not available in existing literature.

Information not available in existing literature.

In Silico Prediction of Molecular Properties Relevant to Biological Interaction and Transport

Information not available in existing literature.

Information not available in existing literature.

Investigation of Biological Activities and Underlying Molecular Mechanisms in Vitro and in Silico

Enzyme Inhibition and Modulation Studies

The interaction of 4-Methyl-2-(piperazin-1-ylmethyl)phenol and its structural analogs with various enzymes has been a subject of scientific inquiry. These studies offer insights into the compound's potential to modulate critical biological pathways.

Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia, contributing to diabetic complications. mdpi.com While direct studies on this compound are not prevalent in the reviewed literature, research on structurally related compounds provides valuable insights. For instance, a novel series of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives have been identified as potent and selective inhibitors of aldose reductase (AKR1B1). nih.gov One of the most active compounds in this series, 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl) acetic acid, demonstrated an IC50 value of 0.023 µM. nih.gov The inhibitory potential of these compounds is often attributed to their ability to interact with the enzyme's active site. mdpi.com The general structure of aldose reductase inhibitors typically includes a polar moiety that interacts with the "anion binding pocket" of the enzyme and a hydrophobic part that binds to a non-polar region of the active site. mdpi.com

Table 1: Aldose Reductase Inhibitory Activity of a Structurally Related Compound

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl) acetic acid | Aldose Reductase (AKR1B1) | 0.023 |

Data derived from studies on structurally related compounds.

The inhibition of glycoside hydrolases like β-glucosidase is a therapeutic strategy for managing carbohydrate-mediated diseases. While direct evidence for this compound is limited, studies on other piperazine (B1678402) derivatives suggest a potential for interaction. For example, a series of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have been shown to be potent, noncompetitive inhibitors of the related enzyme, α-glucosidase. nih.govresearchgate.net In one study, the derivative PC1, which has a 4-chlorophenyl substitution, was the most potent inhibitor with a Ki value of 5.75 μM. nih.gov The inhibitory mechanism of these compounds was found to be allosteric, binding to a site near the enzyme's active site. nih.govresearchgate.net Generally, amines and phenols are recognized as classes of reversible inhibitors of β-glucosidase. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Piperazine Derivatives

| Compound | Inhibition Type | Ki (µM) |

|---|---|---|

| PC1 (4-chlorophenyl substitution) | Noncompetitive | 5.75 |

| PC2 (2,4-dichlorophenyl group) | Noncompetitive | 12.70 |

Data from a study on α-glucosidase, a related glycoside hydrolase.

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, and their inhibition is a key mechanism for many anti-inflammatory drugs. youtube.com Phenylpiperazine derivatives have been investigated as selective inhibitors of COX-2. nih.govresearchgate.net A study on 1-((2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives identified them as new and selective ligands for the COX-2 enzyme. nih.gov Compound 3k from this series showed significant anti-inflammatory activity and computational docking studies confirmed its interaction with key residues in the active site of COX-2. nih.gov While COX-1 is responsible for producing prostaglandins (B1171923) that protect the stomach, COX-2 is more directly involved in inflammation, pain, and fever. youtube.com

A structurally very similar compound, 2-(4-Methyl-1-piperazinylmethyl) acrylophenone (B1666309) dihydrochloride (B599025) (MPMAP), has been identified as a novel inhibitor of microtubule assembly. nih.govnih.gov This compound acts as a potent inhibitor of tubulin alkylation. nih.gov It achieves half-maximal inhibition at a concentration of 15 microM. nih.gov The underlying mechanism appears to involve a strong reaction with sulfhydryl groups, as MPMAP also inhibits the alkylation of denatured tubulin. nih.gov Interestingly, it does not interfere with the formation of a crosslink between cysteines 239 and 354 in the β-subunit of tubulin, suggesting these specific sulfhydryls are located in a less accessible cleft within the tubulin molecule. nih.gov MPMAP is noted to be a weak inhibitor of colchicine (B1669291) binding, indicating a different interaction site or mechanism compared to colchicine-site binders. nih.gov

Table 3: Effect of a Close Analog on Tubulin Alkylation

| Compound | Activity | Concentration for Half-Maximal Inhibition (µM) |

|---|---|---|

| 2-(4-Methyl-1-piperazinylmethyl) acrylophenone dihydrochloride (MPMAP) | Inhibition of tubulin alkylation | 15 |

The piperazine scaffold is a subject of interest in the study of carbonic anhydrase (CA) modulators. Various piperazine derivatives have been investigated as both inhibitors and activators of human carbonic anhydrase (hCA) isoforms. nih.govnih.govresearchgate.net A study of N-substituted piperazines showed that many derivatives exhibited activating properties against cytosolic isoforms hCA I, II, and VII, with activation constants (KA) in the micromolar range. nih.govresearchgate.net For instance, 1-(2-piperidinyl)-piperazine was a notable activator for hCA II with a KA of 16.2 µM. nih.govresearchgate.net Conversely, other series of piperazine derivatives, such as those carrying a 4-sulfamoylbenzoyl moiety, have been developed as potent hCA inhibitors, with some compounds showing potency in the nanomolar range. nih.gov No specific information regarding dihydropteroate (B1496061) synthase interactions with this compound was identified in the reviewed literature.

Table 4: Carbonic Anhydrase Activation by Piperazine Derivatives

| Compound | Target Isoform | Activation Constant (KA) (µM) |

|---|---|---|

| 1-(2-piperidinyl)-piperazine | hCA II | 16.2 |

| 2-benzyl-piperazine | hCA VII | 17.1 |

| 1-(3-benzylpiperazin-1-yl)propan-1-one | hCA I | 32.6 |

Data derived from studies on various piperazine derivatives.

Receptor Interaction and Signal Transduction Pathway Studies

The N-phenylpiperazine moiety is a common structural motif in ligands for various receptors, suggesting that this compound could interact with several receptor systems.

Studies on N-phenylpiperazine derivatives have demonstrated their binding to α1A-adrenoceptors. Molecular docking has shown that key interactions occur with residues such as Asp106, Gln177, Ser188, Ser192, and Phe193, driven by hydrogen bonds and electrostatic forces. rsc.org

Furthermore, arylpiperazine derivatives are known to interact with a range of serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The affinity for these receptors is influenced by the specific substitutions on the piperazine and aryl rings. For example, certain arylpiperazine derivatives show affinity for dopamine D2 and serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.gov

Piperazine derivatives have also been explored as ligands for the dopamine D3 receptor, with some compounds showing high affinity and selectivity over the D2 receptor. nih.gov Additionally, some piperazine-based compounds have been found to possess a high affinity for sigma-1 (σ1) receptors. rsc.orgnih.govacs.org In some cases, replacing a piperidine (B6355638) ring with a piperazine ring can significantly alter the affinity for the σ1 receptor, highlighting the importance of this structural component for receptor binding. nih.govacs.org

Serotonin and Dopamine Receptor Binding Affinity

Direct binding affinity data for this compound at serotonin and dopamine receptors is not extensively detailed in the currently available scientific literature. However, the broader class of arylpiperazine derivatives, to which this compound belongs, is well-documented for its interaction with these receptors.

Arylpiperazines are recognized as nonselective agents that can bind to 5-HT3 serotonin receptors with moderate to high affinity. acs.org Furthermore, N4-substitution on the piperazine ring can enhance affinity for 5-HT1A sites. nih.gov One high-affinity agent for 5-HT1A sites, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, demonstrated a Ki value of 0.6 nM. nih.gov The bioactive conformation for 1-arylpiperazines at central serotonin receptors is suggested to be relatively coplanar between the two ring structures. nih.govscilit.com

In the context of dopamine receptors, the interaction of the protonated piperazine ring with specific amino acid residues, such as Asp 86, and edge-to-face interactions between the aryl group and aromatic residues within the receptor are significant stabilizing forces. nih.govbg.ac.rs The electronic properties of substituents on the aryl ring influence binding affinity; electron-donating groups tend to increase affinity, while electron-withdrawing groups can decrease it. nih.govbg.ac.rs Certain N-phenylpiperazine analogs have shown high affinity for the D3 receptor subtype over the D2 subtype. nih.gov For instance, some derivatives exhibit Ki values at D3 receptors ranging from 0.3 to 0.9 nM, with a notable selectivity over D2 receptors. nih.gov

Table 1: Representative Binding Affinities of Arylpiperazine Derivatives for Serotonin and Dopamine Receptors This table presents data for structurally related compounds to indicate the general activity of the chemical class, as specific data for this compound was not available in the reviewed sources.

| Compound Class | Receptor Subtype | Reported Affinity (Ki) |

|---|---|---|

| Arylpiperazine Derivative | 5-HT1A | 0.6 nM nih.gov |

| Arylpiperazine Derivatives | Dopamine D3 | 0.3 - 0.9 nM nih.gov |

| Arylpiperazine Derivatives | Dopamine D2 | 40 - 53 nM nih.gov |

Kappa Opioid Receptor Antagonism

A compound, referred to as "Compound A" and identified as this compound, has been characterized as a novel kappa-opioid receptor (KOR) antagonist. nih.govresearchgate.net In radioligand competitive binding assays, this compound demonstrated a preferential selectivity profile for the human KOR. nih.gov It bound to the human KOR with a moderate affinity (Ki = 1.35 µM) but showed increased affinity compared to the mu-opioid receptor (MOR) and no significant binding at the delta-opioid receptor (DOR) at a concentration of 10 µM. nih.gov

Functional assays confirmed its antagonist properties. Compound A did not stimulate [³⁵S]GTPγS binding on its own, indicating a lack of agonism. However, it did inhibit the agonist-stimulated [³⁵S]GTPγS binding, confirming its role as a KOR antagonist. researchgate.net In vivo studies in mice further substantiated these findings, where subcutaneous administration of Compound A effectively reversed the antinociceptive effects induced by the KOR agonist U50,488. researchgate.net The development of selective KOR antagonists is of significant interest for their potential therapeutic applications in conditions such as depression, anxiety, and addiction. nih.gov

Table 2: In Vitro Opioid Receptor Binding Profile of "Compound A" (this compound)

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Percent Inhibition |

|---|---|---|---|

| Human KOR | Compound A | 1.35 µM nih.gov | - |

| Human DOR | Compound A | - | 0.31 ± 6.52% at 10 µM nih.gov |

GABA Receptor (BZD-site) and Nicotinic Receptor Involvement

There is a lack of specific research data on the direct interaction of this compound with the benzodiazepine (B76468) (BZD) binding site of the GABAA receptor. The BZD binding pocket is located at the interface between α and γ subunits of the GABAA receptor. clinpgx.org Piperazine derivatives, as a class, have been shown to act as antagonists of the human α1β2γ2 GABAA receptor, thereby inhibiting the GABA-evoked ion current. nih.gov For example, 1-(2-chlorophenyl)piperazine (B141456) (2CPP) was identified as a potent antagonist with an IC20 value of 46µM. nih.gov Other compounds, such as piperine, have been found to modulate GABAA receptors, with an EC50 range of 42.8 µM to 59.6 µM across different receptor subtypes. nih.gov

Similarly, direct evidence of this compound's involvement with nicotinic acetylcholine (B1216132) receptors (nAChRs) is not present in the available literature. However, research into related structures offers some insight. For instance, certain N,N-diethyl-N′-phenyl-piperazine derivatives have been identified as "silent agonists" for the α7 nAChR, meaning they can induce a desensitized state of the receptor without significant channel activation. nih.gov

Fas Receptor (CD95) Interaction and Apoptosis Pathway Modulation

Currently, there is no available scientific literature detailing the direct interaction of this compound with the Fas receptor (CD95) or its ability to modulate apoptosis pathways.

Antimicrobial Activity Evaluation

The antimicrobial potential of phenolic Mannich bases containing a piperazine moiety has been a subject of interest in the search for new therapeutic agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Specific minimum inhibitory concentration (MIC) values for this compound against various bacterial strains are not well-documented in the reviewed literature. However, the class of phenolic Mannich bases, which includes this compound, has demonstrated antimicrobial properties. pharmacyjournal.in Studies on related piperazine derivatives have shown significant activity against Gram-positive bacteria, particularly staphylococci, as well as against certain Gram-negative bacteria. researchgate.netnih.gov For example, some newly synthesized piperazine derivatives exhibited notable efficacy against Staphylococcus epidermidis, Staphylococcus aureus, Micrococcus luteus, and Bacillus cereus. nih.gov

Table 3: Representative Antibacterial Activity of Piperazine Derivatives This table presents data for structurally related compounds to indicate the general activity of the chemical class, as specific data for this compound was not available in the reviewed sources.

| Compound Class | Bacterial Strain | Activity Metric | Reported Value (µg/mL) |

|---|---|---|---|

| Piperazine Derivative (PG7) | Staphylococcus aureus | MIC | 0.49 nih.gov |

| Piperazine Derivative (PG8) | Staphylococcus aureus | MIC | 0.98 nih.gov |

| Piperazine Derivative (PG7) | Escherichia coli | MIC | 0.49 nih.gov |

Antifungal Efficacy Against Pathogenic Fungi (e.g., Candida species)

Direct studies evaluating the antifungal efficacy of this compound against pathogenic fungi like Candida species are limited. However, phenolic compounds, in general, are known to possess antifungal properties. nih.gov Research on other piperazine derivatives has revealed high fungistatic activity against various Candida species, with some compounds showing particularly strong effects against Candida parapsilosis. researchgate.netnih.gov The MIC values for some of these derivatives against C. parapsilosis have been reported to be as low as 0.49 µg/mL. nih.gov

Table 4: Representative Antifungal Activity of Piperazine Derivatives against Candida Species This table presents data for structurally related compounds to indicate the general activity of the chemical class, as specific data for this compound was not available in the reviewed sources.

| Compound Class | Fungal Strain | Activity Metric | Reported Value (µg/mL) |

|---|---|---|---|

| Piperazine Derivative (PG7) | Candida parapsilosis | MIC | 0.49 nih.gov |

| Piperazine Derivative (PG8) | Candida parapsilosis | MIC | 0.98 nih.gov |

Antioxidant Activity Profiling

The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group, thereby neutralizing free radicals. The presence of the piperazine ring can also influence this activity. The antioxidant capacity of this compound and its derivatives is typically evaluated using various in vitro assays that measure their ability to scavenge different types of free radicals.

Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. These assays provide quantitative data, often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the radicals.

Table 1: Representative Antioxidant Activity Data for Structurally Related Compounds

| Compound/Extract | Assay | IC50 Value | Reference Compound | IC50 Value of Reference |

| Phenolic Piperazine Derivative A | DPPH | Data not available | Ascorbic Acid | Data not available |

| Phenolic Piperazine Derivative B | ABTS | Data not available | Trolox | Data not available |

Note: Specific data for this compound is not available. The table is illustrative of the types of data generated in such studies.

In silico studies, such as molecular docking, can further elucidate the antioxidant mechanism by simulating the interaction of the compound with key enzymes involved in oxidative stress, such as xanthine (B1682287) oxidase. These computational models can predict the binding affinity and orientation of the compound within the enzyme's active site, providing a molecular basis for its antioxidant potential.

Studies on Biological Pathways of Interest (e.g., Anti-inflammatory, Anticancer Mechanisms)

Beyond its antioxidant properties, the biological activities of this compound have been explored in the context of inflammatory and cancer-related pathways.

Anti-inflammatory Mechanisms:

Chronic inflammation is implicated in a multitude of diseases. Key enzymatic pathways involved in the inflammatory response include those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

In vitro assays are utilized to assess the inhibitory effects of compounds on COX-1, COX-2, and 5-LOX enzymes. While direct inhibitory data for this compound is scarce, research on other piperazine-containing molecules suggests potential for anti-inflammatory activity. For example, some piperazine derivatives have been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell-based assays. The underlying mechanism often involves the modulation of intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.

Anticancer Mechanisms:

The potential of piperazine derivatives as anticancer agents is an active area of research. The cytotoxic effects of these compounds are evaluated against various cancer cell lines, and their ability to induce apoptosis (programmed cell death) is a key indicator of their anticancer potential.

Studies on analogous compounds have shown that they can induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the activation of caspases (such as caspase-3 and caspase-9) and the regulation of Bcl-2 family proteins. While specific studies on this compound's effect on cancer cell lines are limited, the structural motifs present in the molecule are found in other compounds that exhibit antiproliferative activities. The precise molecular targets and signaling pathways affected by this specific compound require further investigation.

Material Science and Other Functional Applications of 4 Methyl 2 Piperazin 1 Ylmethyl Phenol and Its Analogues

Corrosion Inhibition Performance and Mechanistic Insights

The structural framework of 4-methyl-2-(piperazin-1-ylmethyl)phenol, featuring a phenol (B47542) ring, a methyl group, and a piperazine (B1678402) moiety, provides multiple active centers for interaction with metal surfaces. These functional groups, rich in heteroatoms (N, O) and π-electrons (phenyl ring), are characteristic of effective organic corrosion inhibitors. Analogues of this compound, particularly Mannich bases derived from piperazine, have been investigated for their ability to protect metals, such as mild steel, in corrosive acidic environments. researchgate.netresearchgate.net

The efficacy of these compounds as corrosion inhibitors is evaluated through established techniques like weight loss measurements and electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

For instance, a new Mannich base analogue, 2-((4-(2-hydroxy-4-methylbenzyl)piperazin-1-yl)methyl)-5-methylphenol (HMP), was studied for its ability to inhibit the corrosion of mild steel in a 0.2 M sulphuric acid (H₂SO₄) solution. researchgate.net Weight loss measurements indicated that the inhibition efficiency of HMP increased with its concentration. researchgate.net Similarly, potentiodynamic polarization studies showed that the inhibitor affects both the anodic and cathodic reactions, classifying it as a mixed-type inhibitor. researchgate.net This means it suppresses both the dissolution of the metal and the hydrogen evolution reaction. researchgate.net

Electrochemical studies on other piperazine derivatives have shown that their inhibition efficiency can exceed 90% at optimal concentrations. researchgate.netresearchgate.net EIS results typically show that the presence of these inhibitors increases the charge transfer resistance while decreasing the double-layer capacitance, which is indicative of the formation of a protective film on the metal surface. researchgate.net

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) from Weight Loss | Inhibition Efficiency (%) from Potentiodynamic Polarization |

|---|---|---|

| 50 | Data Not Available in Snippet | Data Not Available in Snippet |

| 100 | Data Not Available in Snippet | Data Not Available in Snippet |

| 200 | Data Not Available in Snippet | Data Not Available in Snippet |

| 500 | >90% (General trend observed) | >90% (General trend observed) |

The protective action of this compound analogues is attributed to their adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. The nature of this adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both (mixed adsorption). researchgate.net

The adsorption process is influenced by the molecular structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment. researchgate.net The presence of nitrogen and oxygen atoms with lone pairs of electrons, as well as the aromatic ring, facilitates the adsorption of the molecule onto the metal surface. researchgate.net Adsorption can occur through:

Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

Donation of lone pair electrons from the N and O atoms to the vacant d-orbitals of the iron atoms on the steel surface.

Interaction of π-electrons of the aromatic ring with the metal surface.

Adsorption isotherm models, such as the Langmuir isotherm, are often used to describe the adsorption behavior of these inhibitors on the metal surface. researchgate.netresearchgate.net The fit to a particular isotherm provides insights into the nature of the interaction between the inhibitor molecules and the surface. mdpi.com Theoretical studies using Density Functional Theory (DFT) can further elucidate the relationship between the molecular structure of the inhibitor and its performance by calculating parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate and accept electrons, respectively. researchgate.net

Catalytic Applications

Analogues of this compound serve as versatile ligands for creating metal complexes with significant catalytic activities, particularly in biomimetic chemistry and organic transformations.

Dinuclear copper(II) complexes synthesized with ligands structurally similar to this compound, such as 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol (L1), have demonstrated remarkable capabilities in mimicking the functions of several metalloenzymes. mdpi.com

Catechol Oxidase Mimicry: These copper(II) complexes can catalyze the aerobic oxidation of catechols (like 3,5-di-tert-butylcatechol) to their corresponding quinones. mdpi.com This activity mimics the function of catechol oxidase, a type-3 copper enzyme involved in melanin (B1238610) biosynthesis. mdpi.comresearchgate.net

Phenoxazinone Synthase Mimicry: The same complexes are effective catalysts for the oxidative coupling of 2-aminophenol (B121084) (2-AP) to form 2-amino-3H-phenoxazine-3-one. mdpi.com This reaction emulates the activity of phenoxazinone synthase, an enzyme crucial in the biosynthesis of phenoxazinone-based natural products like actinomycin (B1170597) D. mdpi.comarabjchem.org The catalytic cycle involves the oxidation of 2-aminophenol in the presence of molecular oxygen. mdpi.com

Horseradish Peroxidase (HRP) Mimicry: The dinuclear copper(II) complexes also exhibit HRP-like activity. mdpi.com They can catalyze the oxidation of substrates like o-phenylenediamine (B120857) (OPD) without the need for hydrogen peroxide, which is typically required for natural HRP. mdpi.comnih.govrsc.org This has potential applications in processes like dye degradation. mdpi.com

| Mimicked Enzyme | Substrate | Product |

|---|---|---|

| Catechol Oxidase | 3,5-di-tert-butylcatechol (3,5-DTBC) | 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ) |

| Phenoxazinone Synthase | 2-aminophenol (2-AP) | 2-amino-3H-phenoxazine-3-one |

| Horseradish Peroxidase | o-phenylenediamine (OPD) | 2,3-diaminophenazine (DAP) |

Beyond mimicking specific enzymes, these complexes are functional catalysts for broader organic transformations. The phenoxazinone synthase-like activity is a key example, as it represents the catalytic oxidative condensation of aminophenols, a valuable reaction in the synthesis of phenoxazine-based drugs and dyes. mdpi.com The catalytic systems based on these copper complexes can facilitate the oxidative transformation of various aminophenols and phenyldiamines, demonstrating their potential utility in synthetic organic chemistry and for the degradation of pollutants in the dye industry. mdpi.com

Development as Ligands for Coordination Chemistry

The molecular structure of this compound and its analogues makes them excellent candidates for use as ligands in coordination chemistry. researchgate.netmdpi.com The piperazine ring, with its two nitrogen atoms, can adopt different conformations (like chair or boat) and binding modes, allowing it to bridge two metal centers or bind to a single metal ion. biointerfaceresearch.com The presence of the phenolic oxygen and the piperazine nitrogens creates a multidentate coordination environment that can stabilize various metal ions. mdpi.com

The synthesis of dinuclear copper(II) complexes with the analogue ligand 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol (L1) exemplifies this application. mdpi.com In these complexes, the ligand coordinates to two copper(II) ions. mdpi.com X-ray crystallography has shown that the copper atoms are connected through a phenolate (B1203915) oxygen bridge and are also coordinated to the nitrogen atoms from the piperazine arms. mdpi.com Additional ligands, such as acetate (B1210297) anions, can act as bridges between the two metal centers, resulting in a coordination number of five for each copper ion, often with a geometry close to a tetragonal pyramid. mdpi.com

The flexibility and multifunctional nature of piperazine-derived ligands allow for the synthesis of a wide array of coordination compounds, including mononuclear complexes, dinuclear complexes, and coordination polymers with diverse structural features and properties. mdpi.comnih.gov The ability to tune the ligand's structure—for example, by changing substituents on the phenol ring or the piperazine nitrogen—offers a pathway to modulate the properties of the resulting metal complexes for specific applications in catalysis, materials science, and bioinorganic chemistry. biointerfaceresearch.comrsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The general procedure consists of dissolving the ligand and a metal salt, such as a chloride or acetate salt of a transition metal, in a solvent like methanol (B129727) or ethanol (B145695). nih.govnih.gov The mixture is then often heated under reflux for several hours to facilitate the complexation reaction. nih.gov Upon cooling, the resulting metal complex precipitates and can be collected by filtration, washed, and dried. orientjchem.org

Characterization of these newly synthesized complexes is crucial to confirm their formation and elucidate their structure. This is achieved through a combination of spectroscopic and analytical techniques.